molecular formula C22H19N5OS B11482258 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B11482258
M. Wt: 401.5 g/mol
InChI Key: XYCHWOHMZIIDOO-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-BENZYL-3-CYANO-4-METHYL-1H-PYRROL-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole moiety linked to a pyrrole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-BENZYL-3-CYANO-4-METHYL-1H-PYRROL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Moiety: Starting from o-phenylenediamine, the benzodiazole ring can be formed through cyclization reactions.

    Sulfanyl Bridge Formation: The benzodiazole can be functionalized with a thiol group, which is then reacted with a suitable electrophile to form the sulfanyl bridge.

    Pyrrole Ring Synthesis: The pyrrole ring can be synthesized via Paal-Knorr synthesis or other pyrrole-forming reactions.

    Coupling Reactions: The benzodiazole and pyrrole moieties are coupled under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl bridge or the pyrrole ring.

    Reduction: Reduction reactions could target the cyano group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole or pyrrole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert cyano groups to amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or other pharmacological properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific enzymes or receptors.

Industry

In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Pyrrole Derivatives: Compounds featuring pyrrole rings.

    Sulfanyl-Linked Compounds: Molecules with similar sulfanyl bridges.

Uniqueness

The uniqueness of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-BENZYL-3-CYANO-4-METHYL-1H-PYRROL-2-YL)ACETAMIDE lies in its combination of benzodiazole and pyrrole moieties linked by a sulfanyl bridge, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H19N5OS

Molecular Weight

401.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide

InChI

InChI=1S/C22H19N5OS/c1-14-16(12-23)21(24-19(14)11-15-7-3-2-4-8-15)27-20(28)13-29-22-25-17-9-5-6-10-18(17)26-22/h2-10,24H,11,13H2,1H3,(H,25,26)(H,27,28)

InChI Key

XYCHWOHMZIIDOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NC3=CC=CC=C3N2)CC4=CC=CC=C4

Origin of Product

United States

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